molecular formula C15H19ClN2 B3025753 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride

2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride

Cat. No.: B3025753
M. Wt: 266.80 g/mol
InChI Key: LIFOOCLGAAEVIF-UVSTZUAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure The compound, commonly known as pirlindole hydrochloride, is a deuterated and tritiated derivative of the carbazole-based antidepressant pirlindole. Its IUPAC name is 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride, with a molecular formula of C₁₅H₁₈D₃N₂·HCl . The structure comprises a pyrazino-carbazole core with a methyl group at position 8 and isotopic substitutions (deuterium and tritium) at positions 1, 1, and 2. These substitutions are hypothesized to enhance metabolic stability compared to non-deuterated analogs .

Pharmacological Profile Pirlindole hydrochloride is a selective, reversible inhibitor of monoamine oxidase A (MAO-A), primarily used as an antidepressant. It antagonizes reserpine-induced depression in animal models, potentiates central catecholamine activity, and inhibits neuronal norepinephrine reuptake without anticholinergic effects .

Properties

IUPAC Name

2,2,3,3-tetradeuterio-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/i7D2,8D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFOOCLGAAEVIF-UVSTZUAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N2C3=C(C=C(C=C3)C)C4=C2C(N1)CCC4)([2H])[2H])[2H].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Pirlindole-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Pirlindole molecule. The general synthetic route for Pirlindole includes the Fischer indole synthesis between p-Tolylhydrazine Hydrochloride and 1,2-Cyclohexanedione, followed by imine formation with ethanolamine, halogenation with phosphorus oxychloride, and intramolecular alkylation with the indole nitrogen . The final step involves the reduction of the imine with sodium borohydride to complete the synthesis . Industrial production methods for Pirlindole-d4 (hydrochloride) would follow similar steps, with additional purification processes to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

Pirlindole-d4 (hydrochloride) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs of the original compound.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole have shown promising antidepressant effects. These compounds may act as serotonin reuptake inhibitors or modulate other neurotransmitter systems involved in mood regulation.

2. Neuroprotective Effects
Studies have suggested that this compound may exhibit neuroprotective properties. By influencing neurotrophic factors and reducing oxidative stress in neuronal cells, it could play a role in the treatment of neurodegenerative diseases.

3. Potential in Pain Management
There is evidence that pyrazino derivatives can affect pain pathways. The unique structure of this compound may allow it to interact with pain receptors or modulate pain signaling pathways effectively.

Case Studies

StudyFocusFindings
Study 1Antidepressant EffectsDemonstrated that similar compounds significantly reduced depressive-like behaviors in animal models.
Study 2NeuroprotectionFound that treatment with pyrazino derivatives improved cognitive function in models of Alzheimer's disease.
Study 3Pain ModulationReported analgesic effects in rodent models when administered prior to pain-inducing stimuli.

Synthesis and Derivatives

The synthesis of 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole involves multi-step organic reactions that can yield various derivatives with potentially enhanced biological activity. Understanding the structure-activity relationship (SAR) is crucial for developing more effective therapeutic agents.

Comparison with Similar Compounds

Research Findings and Implications

  • Deuterium Effects: Isotopic substitution in pirlindole may slow hepatic metabolism (deuterium isotope effect), extending half-life compared to non-deuterated analogs .
  • Selectivity: Pirlindole’s MAO-A selectivity (IC₅₀ ~0.1 μM) surpasses older tricyclics (e.g., imipramine, IC₅₀ ~1 μM for norepinephrine reuptake) .

Biological Activity

The compound 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3 monohydrochloride is a derivative of the carbazole family known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C23H26N2
  • Molecular Weight : 330.47 g/mol
  • CAS Number : 145100-72-7

Antimicrobial Activity

Carbazole derivatives have been reported to exhibit significant antimicrobial properties. For instance:

  • N-substituted carbazoles demonstrated antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL .
  • The introduction of specific moieties has enhanced antifungal activity against Candida albicans with MIC values of 2–4 µg/mL .

Antitumor Activity

Research indicates that carbazole derivatives possess potent antitumor properties:

  • Compounds similar to the target compound have shown antiproliferative effects against human cancer cell lines such as ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145), with IC50 values in the nanomolar range (46–75 nM) .
  • A novel N-substituted carbazole inhibited topoisomerase II activity at concentrations significantly lower than standard chemotherapeutics like etoposide .

Neuroprotective Effects

Neuroprotective properties have also been attributed to carbazole derivatives:

  • Certain compounds have been shown to block neurodegeneration in models of Parkinson's disease by preventing cell death in dopaminergic neurons .

Study 1: Antimicrobial Efficacy

A study conducted by Akue-Gedu et al. synthesized a series of N-substituted carbazoles and evaluated their antimicrobial activities. The results indicated that modifications to the carbazole structure significantly influenced their efficacy against both bacterial and fungal strains.

Study 2: Antitumor Mechanism

In another study focusing on the antitumor mechanisms of carbazole derivatives, researchers found that certain compounds could effectively inhibit cell proliferation in cancer cell lines through various pathways including apoptosis induction and cell cycle arrest.

Data Table: Summary of Biological Activities

Activity Type Effect MIC/IC50 Values References
AntimicrobialBacterial Inhibition1–8 µg/mL
Fungal Inhibition2–4 µg/mL
AntitumorCell Proliferation InhibitionIC50: 46–75 nM
Topoisomerase II Inhibition2.5 µM
NeuroprotectiveDopaminergic Neuron ProtectionNot specified

Q & A

Q. What synthetic routes are recommended for preparing 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s pyrazino-carbazole core suggests cyclization strategies similar to triazolopyrazine derivatives. A two-step approach is recommended:
  • Step 1 : React a deuterated hydrazine precursor with a β-dicarbonyl intermediate under anhydrous conditions (e.g., DMFA at 100°C for 1 hour) to form the pyrazine ring .
  • Step 2 : Optimize cyclization using carbonyldiimidazole (15 mmol) as a coupling agent, followed by 24-hour reflux with a deuterated carbazole derivative. Monitor reaction progress via TLC and purify via recrystallization (DMFA/i-propanol, 1:2 v/v) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm deuterium incorporation at positions 1,1,2 and assess ring junction stereochemistry (3a vs. 3b). Compare spectra with non-deuterated analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 164.1200 g/mol for similar pyrazine derivatives) and isotopic patterns .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (methanol/water gradient) and monitor for byproducts from incomplete deuteration .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s stereochemistry?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model the energy landscape of possible stereoisomers (e.g., 3aR vs. 3aS configurations). Compare calculated 1H^1H-NMR chemical shifts with experimental data to identify discrepancies .
  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-proline derivatives) to unambiguously assign stereochemistry .
  • Dynamic NMR (DNMR) : Probe ring-flipping dynamics in solution if crystallography is unfeasible .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

  • Methodological Answer :
  • Solvent Selection : Replace DMFA with cyclopentyl methyl ether (CPME), a greener solvent, during cyclization .
  • Catalysis : Use immobilized lipases or microwave-assisted synthesis to reduce reaction time and energy consumption .
  • Waste Mitigation : Employ membrane technologies (e.g., nanofiltration) to recover unreacted deuterated precursors from waste streams .

Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer :
  • Countercurrent Chromatography (CCC) : Utilize pH-zone refining CCC with a tert-butanol/water system to separate deuterated isomers .
  • Chiral Stationary Phases (CSP) : Use amylose-based CSP in preparative HPLC to resolve stereoisomers .
  • Crystallization Screening : Apply high-throughput platforms (e.g., Crystal16™) to identify optimal recrystallization solvents (e.g., ethanol/ethyl acetate mixtures) .

Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to evaluate the compound’s potential bioactivity?

  • Methodological Answer :
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with kinase targets (e.g., CDK2), guided by pyrazino-carbazole’s structural similarity to known inhibitors .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using the MTT assay, with non-deuterated analogs as controls .
  • Metabolic Stability : Assess deuterium’s impact on half-life via hepatic microsome assays (human/rat) .

Q. What frameworks guide the analysis of contradictory data in deuteration efficiency studies?

  • Methodological Answer :
  • Bayesian Statistics : Model deuteration efficiency as a probability distribution to quantify uncertainty in isotopic incorporation rates .
  • Isotope Effects : Apply the Swain-Schaad relationship to distinguish kinetic vs. thermodynamic isotope effects in ring-closing steps .
  • Systematic Review : Conduct a meta-analysis of deuteration methods for heterocycles to identify bias in published protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride
Reactant of Route 2
2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.